molecular formula C12H15ClFNO B2761020 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide CAS No. 1184128-43-5

2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide

Cat. No.: B2761020
CAS No.: 1184128-43-5
M. Wt: 243.71
InChI Key: ZLENWMHHDNSFIN-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide typically involves the reaction of N-methylpropanamide with 2-fluorophenyl ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The chloro group is introduced by reacting the intermediate product with chloroacetyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)-N-methylpropanamide
  • 2-chloro-N-(2-chlorophenyl)-N-methylpropanamide
  • 2-chloro-N-(2-bromophenyl)-N-methylpropanamide

Uniqueness

2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide is unique due to the presence of both chloro and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-8(13)12(16)15(3)9(2)10-6-4-5-7-11(10)14/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLENWMHHDNSFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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